Cas no 1314356-16-5 (3-Amino-6-(1-imidazolyl)pyridazine)

3-Amino-6-(1-imidazolyl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-(1-imidazolyl)pyridazine
- SY280875
- 3-Amino-6-(1H-imidazol-1-yl)pyridazine
- 6-(1H-imidazol-1-yl)pyridazin-3-amine
-
- MDL: MFCD19543876
- インチ: 1S/C7H7N5/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H2,8,10)
- InChIKey: XIKAUIGZYGGGEA-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC=C1)C1=CC=C(N)N=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 69.6
3-Amino-6-(1-imidazolyl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1186737-0.25g |
3-Amino-6-(1-imidazolyl)pyridazine |
1314356-16-5 | 95% | 0.25g |
$1320 | 2024-07-19 | |
eNovation Chemicals LLC | Y1186737-0.25g |
3-Amino-6-(1-imidazolyl)pyridazine |
1314356-16-5 | 95% | 0.25g |
$1320 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578367-250mg |
6-(1H-imidazol-1-yl)pyridazin-3-amine |
1314356-16-5 | 98% | 250mg |
¥13680.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1186737-0.25g |
3-Amino-6-(1-imidazolyl)pyridazine |
1314356-16-5 | 95% | 0.25g |
$1320 | 2025-02-20 |
3-Amino-6-(1-imidazolyl)pyridazine 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
3-Amino-6-(1-imidazolyl)pyridazineに関する追加情報
Exploring the Potential of 3-Amino-6-(1-imidazolyl)pyridazine (CAS No. 1314356-16-5) in Modern Chemistry and Biomedical Research
In the rapidly evolving field of heterocyclic chemistry, 3-Amino-6-(1-imidazolyl)pyridazine (CAS No. 1314356-16-5) has emerged as a compound of significant interest. This unique molecule combines the structural features of both pyridazine and imidazole rings, offering a versatile scaffold for pharmaceutical and materials science applications. Researchers are particularly drawn to its potential as a kinase inhibitor precursor and its role in drug discovery programs targeting various diseases.
The molecular structure of 3-Amino-6-(1-imidazolyl)pyridazine presents several intriguing features that make it valuable for medicinal chemistry. The presence of both amino and imidazolyl groups creates multiple sites for hydrogen bonding and metal coordination, which is why it's frequently investigated as a ligand in coordination chemistry. Recent studies have explored its potential in developing novel anticancer agents, with particular attention to its ability to modulate specific enzymatic pathways.
From a synthetic chemistry perspective, 3-Amino-6-(1-imidazolyl)pyridazine serves as an important intermediate in the preparation of more complex heterocyclic systems. Its reactivity patterns have been extensively studied, especially in click chemistry applications and cross-coupling reactions. The compound's stability under various conditions makes it particularly useful for high-throughput screening in drug discovery platforms.
In the context of current research trends, this compound has gained attention for its potential applications in neurodegenerative disease research. Several research groups are investigating derivatives of 3-Amino-6-(1-imidazolyl)pyridazine as potential modulators of protein aggregation processes, which are relevant to conditions like Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier in preliminary studies has made it a promising candidate for central nervous system (CNS) drug development.
The material science community has also shown interest in 3-Amino-6-(1-imidazolyl)pyridazine due to its potential applications in organic electronics. Its conjugated system and ability to form stable complexes with various metals make it a candidate for developing novel organic semiconductors and light-emitting materials. Recent patents have highlighted its use in OLED technology and molecular sensors.
From a commercial availability standpoint, 3-Amino-6-(1-imidazolyl)pyridazine (CAS No. 1314356-16-5) is typically supplied by specialty chemical manufacturers with high purity grades suitable for research applications. The compound's stability allows for relatively straightforward storage and handling, though standard precautions for handling amino-substituted heterocycles should always be observed. Current market analysis suggests growing demand for this compound, particularly from pharmaceutical research and academic institutions.
Environmental and safety considerations for 3-Amino-6-(1-imidazolyl)pyridazine follow standard protocols for amino-substituted heterocycles. While not classified as highly hazardous, proper laboratory practices including the use of personal protective equipment are recommended when handling this compound. Its biodegradability and environmental fate are currently under investigation as part of broader studies on green chemistry approaches to heterocyclic compound synthesis.
Future research directions for 3-Amino-6-(1-imidazolyl)pyridazine are likely to focus on expanding its applications in targeted drug delivery systems and bioimaging probes. The compound's fluorescent properties, combined with its ability to form stable complexes, make it an attractive candidate for developing new theranostic agents that combine therapeutic and diagnostic functions. Additionally, computational chemistry approaches are being employed to predict novel derivatives with enhanced biological activity.
For researchers considering working with 3-Amino-6-(1-imidazolyl)pyridazine, it's worth noting that several synthetic protocols have been published detailing its preparation and derivatization. The compound's relatively straightforward synthesis from commercially available starting materials makes it accessible for medicinal chemistry programs. Recent advances in flow chemistry techniques have also been applied to its production, potentially enabling larger-scale preparation for advanced studies.
In conclusion, 3-Amino-6-(1-imidazolyl)pyridazine (CAS No. 1314356-16-5) represents a fascinating example of how simple heterocyclic scaffolds can offer diverse opportunities in both life sciences and materials applications. Its continued study will undoubtedly contribute to advancements in drug discovery, material science, and chemical biology, making it a compound worth watching in the coming years as research into its properties and applications continues to expand.
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